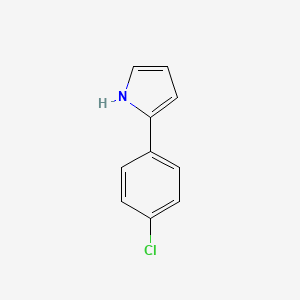

2-(4-Chlorophenyl)-1h-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJURRCNZZFQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297603 | |

| Record name | 2-(4-chlorophenyl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19867-89-1 | |

| Record name | NSC116799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl 1h Pyrrole and Its Derivatives

Classical and Contemporary Approaches in Pyrrole (B145914) Ring Formation

The synthesis of the 2-(4-chlorophenyl)-1H-pyrrole core has been achieved through a variety of classical and modern synthetic routes. These methods offer different advantages in terms of yield, atom economy, and functional group tolerance.

Cyclocondensation Reactions in this compound Synthesis Research

Cyclocondensation reactions are fundamental to the formation of the pyrrole ring and have been adapted for the synthesis of this compound. The Paal-Knorr synthesis, a classic method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). researchgate.netwikipedia.orgalfa-chemistry.com For the synthesis of N-substituted 2,5-dimethyl-1-(4-chlorophenyl)-1H-pyrrole, for instance, hexane-2,5-dione can be reacted with 4-chloroaniline (B138754). scispace.com While traditionally requiring harsh acidic conditions and prolonged heating, modifications using catalysts like saccharin (B28170) have enabled these reactions to proceed at room temperature. rsc.org

Another prominent cyclocondensation method is the Hantzsch pyrrole synthesis, which typically involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org A modified Hantzsch approach for synthesizing a derivative, 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid, utilizes ethyl 3-(4-chlorophenyl)-3-oxopropanoate and ammonium (B1175870) acetate, refluxing in acetic acid to achieve the cyclized product.

The Van Leusen pyrrole synthesis offers a versatile route utilizing tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov This method can be applied to synthesize 3-aroyl-4-heteroarylpyrroles, where an enone containing a 4-chlorophenyl group can serve as the Michael acceptor for the TosMIC reagent. mdpi.com

Multicomponent Reaction Strategies for Pyrrole Derivatives

Multicomponent reactions (MCRs) have gained prominence for their efficiency in constructing complex molecules like pyrrole derivatives in a single step from three or more starting materials. researchgate.net These reactions are characterized by their high atom economy and operational simplicity. researchgate.net

One such strategy involves a one-pot, four-component reaction for synthesizing penta-substituted pyrroles from starting materials like phenylglyoxal (B86788) monohydrate, amines, and 1,3-dicarbonyl compounds. orientjchem.org A notable example is the zinc(II) chloride-catalyzed regioselective propargylation/amination/cycloisomerization process, which yields substituted pyrroles in high yields. rsc.org Cobalt(II)-catalyzed MCRs have also been developed for the sustainable synthesis of substituted pyrroles from alcohols. nih.gov

A copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates provides a regioselective pathway to 2,3,4-trisubstituted 1H-pyrroles. rsc.org For example, the reaction of 4-chlorobenzaldehyde (B46862), a ketone, and methyl 2-isocyanoacetate in the presence of a copper catalyst leads to the formation of methyl 4-benzoyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate. rsc.org

Transition-Metal-Catalyzed Cyclization Approaches

Transition-metal catalysis has revolutionized pyrrole synthesis, offering mild and highly selective routes. organic-chemistry.org Various metals, including palladium, copper, silver, and iron, have been employed to catalyze the formation of the pyrrole ring.

Palladium-catalyzed oxidative cyclization of 3-alkynylimine derivatives is one such method. thieme-connect.de Copper and silver have been used in the cycloaddition of azomethine ylides and ynones. thieme-connect.de A copper-catalyzed reaction between ethynyl (B1212043) methylene (B1212753) cyclic carbamates and amines also provides a pathway to polysubstituted pyrroles. organic-chemistry.org

A specific example is the synthesis of tert-butyl 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate and benzyl (B1604629) 3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, which can be achieved through the reaction of appropriate starting materials in the presence of a transition metal catalyst. acs.org Furthermore, a copper-catalyzed [3+2] cycloaddition of isocyanides and alkynes has been reported for the synthesis of substituted pyrroles. rsc.org

Regioselective Synthesis of this compound Derivatives

The ability to control the placement of substituents on the pyrrole ring is crucial for tailoring the properties of the resulting derivatives. Regioselectivity in pyrrole synthesis is influenced by the choice of synthetic method and the nature of the reactants and catalysts.

Control of Substitution Patterns in Pyrrole Ring Formation

The substitution pattern of the final pyrrole product is often determined by the inherent reactivity of the starting materials and the reaction mechanism. For instance, in the Paal-Knorr synthesis, the substitution on the resulting pyrrole is directly related to the substitution pattern of the initial 1,4-diketone. wikipedia.org

In multicomponent reactions, the regioselectivity can be steered by the catalyst. For example, in the synthesis of disubstituted pyrroles from vinyl azides and aryl acetaldehydes, the choice between a copper or nickel catalyst can selectively yield either 2,4- or 3,4-diaryl substituted pyrroles. organic-chemistry.org Similarly, in the synthesis of trisubstituted pyrroles, a copper-catalyzed domino reaction of aldehydes, ketones, and alkyl isocyanoacetates exhibits high regioselectivity. rsc.org

The Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with a Michael acceptor, typically places the activating group of the acceptor at the 3-position of the pyrrole ring. nih.gov This allows for the regioselective synthesis of 3,4-disubstituted pyrroles. nih.gov

A stepwise approach involving iododesilylation and coupling reactions has also been developed for the regioselective synthesis of 2,5-disubstituted pyrroles, including those with a 2-(4-chlorophenyl) group. publish.csiro.au

Stereochemical Considerations in Derivatives Synthesis

While the synthesis of the aromatic pyrrole ring itself does not involve stereocenters on the ring, the synthesis of its derivatives, particularly those with chiral substituents or those that can exist as stereoisomers, requires stereochemical control.

For instance, in the synthesis of dihydro-2′H-spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraone derivatives via a three-component 1,3-dipolar cycloaddition reaction, stereoselectivity is a key consideration. rsc.org Although specific examples involving a this compound core are not detailed in the provided context, the principles of stereoselective synthesis would apply to the introduction of chiral moieties onto this scaffold.

The following tables summarize some of the synthetic methodologies and resulting compounds discussed:

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this has led to the development of catalyst-free and solvent-free reaction environments, as well as research into sustainable synthesis optimization to enhance yields and minimize waste.

Catalyst-Free and Solvent-Free Reaction Environments

The development of synthetic protocols that operate under catalyst-free and solvent-free conditions represents a significant advancement in green chemistry. These methods not only reduce the environmental impact but also simplify reaction procedures and product purification.

One notable approach involves the one-pot, three-component reaction of pyrrole with aryl glyoxal (B1671930) derivatives and Meldrum's acid in water at room temperature. orgchemres.org This method affords 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives in high yields without the need for a catalyst. orgchemres.org For instance, the reaction of pyrrole, 4-chlorophenyl glyoxal, and Meldrum's acid in water yields 5-(2-(4-chlorophenyl)-2-oxo-1-(1H-pyrrol-2-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with a 92% yield. orgchemres.org

Another example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes under solvent-free conditions. nih.gov This reaction proceeds efficiently at room temperature to produce 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. nih.gov While this specific example does not directly yield the title compound, the principle demonstrates the feasibility of solvent-free approaches for functionalizing the pyrrole ring.

Furthermore, some syntheses of polysubstituted pyrroles have been achieved under solvent-free conditions using reusable catalysts like nano-ZnO, which has shown excellent results compared to reactions run in various solvents. sci-hub.ruresearchgate.net Microwave-induced, iodine-catalyzed reactions of 2,5-dimethoxytetrahydrofuran (B146720) with various amines also provide a rapid and efficient solvent-free route to N-substituted pyrroles. nih.gov

Sustainable Synthesis Optimization and Yield Enhancement Research

Research efforts have been directed towards optimizing synthetic routes to be more sustainable and to maximize product yields. This includes the use of environmentally benign catalysts and reaction media, as well as the development of one-pot multicomponent reactions that increase atom economy.

The Paal-Knorr synthesis, a classic method for pyrrole formation, has been adapted to incorporate green chemistry principles. For example, the reaction of a 1,4-dicarbonyl compound with a primary amine can be catalyzed by low-cost and commercially available aluminas under solvent-free conditions, leading to high yields of N-substituted pyrroles. mdpi.com This method is noted for its operational simplicity, reduced reaction times, and the reusability of the catalyst. mdpi.com

Ionic liquids have also been explored as reusable and efficient reaction media for the synthesis of pyrroles. A four-component protocol for the synthesis of functionalized pyrroles has been developed using 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) as a reusable reaction medium without any additional catalyst. researchgate.net

Yield enhancement is a critical aspect of sustainable synthesis. For instance, in the synthesis of a precursor to this compound, the reaction of 4-chlorophenacyl bromide with ethyl acetoacetate (B1235776) was optimized by screening various bases and finding that potassium carbonate provided a significantly higher yield of the resulting 1,4-dione compared to other bases. rasayanjournal.co.in

Precursor Compounds and Reaction Condition Optimization in this compound Research

The choice of precursors and the optimization of reaction conditions are paramount in achieving efficient and selective synthesis of this compound and its derivatives. Various synthetic strategies have been developed that utilize different starting materials and reaction pathways.

Utilization of 4-Chlorophenacyl Bromide Derivatives

4-Chlorophenacyl bromide is a versatile and frequently used precursor in the synthesis of various heterocyclic compounds, including pyrroles. sci-hub.ru It can be used to introduce the 4-chlorophenyl moiety into the target molecule.

One synthetic route involves the reaction of 4-chlorophenacyl bromide with ethyl acetoacetate to form a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr cyclization with an amine to yield the pyrrole ring. rasayanjournal.co.in The initial alkylation reaction conditions were optimized, with potassium carbonate as the base and acetonitrile (B52724) as the solvent at reflux, to afford the 1,4-diketone in 73% yield. rasayanjournal.co.in This intermediate is then cyclized to form the pyrrole.

In another example, 4-chlorophenacyl bromide is reacted with a primary amine, such as 3-trifluoromethyl aniline, to form an α-amino ketone. scirp.org This intermediate is then reacted with an active methylene-containing compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base to construct the pyrrole ring. scirp.org

Application of Substituted Acrylonitriles and Chlorophenyl Ketones

The reaction of substituted acrylonitriles with chlorophenyl ketones provides another pathway to pyrrole derivatives. For example, the synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves the cyclocondensation of a substituted acrylonitrile (B1666552) with a chlorophenyl ketone under acidic conditions. The use of trifluoromethyl-containing precursors helps ensure regioselectivity.

Another approach involves the reaction of 3-(5-chloro-2-methylphenyl)acrylonitrile with tosylmethyl isocyanide (TosMIC) to synthesize a pyrrole derivative, highlighting the utility of substituted acrylonitriles in forming the pyrrole core. ekb.eg

N-Substituted Pyrrole Synthesis from Acetonylacetone and 4-Chloroaniline

The Paal-Knorr reaction between a 1,4-dicarbonyl compound, such as acetonylacetone (2,5-hexanedione), and a primary amine is a straightforward method for synthesizing N-substituted pyrroles. To synthesize 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, 4-chloroaniline is reacted with acetonylacetone. mdpi.com

This reaction can be efficiently catalyzed by various catalysts under different conditions. For instance, using a low-cost and commercially available alumina (B75360) catalyst (CATAPAL 200) under solvent-free conditions at 60 °C for 45 minutes affords 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole in an 87% yield. mdpi.comscispace.com The reaction is believed to proceed through the protonation of a carbonyl group by the Brønsted acid sites of the catalyst, followed by nucleophilic attack of the amine, cyclization, and dehydration. mdpi.com

Alternative catalytic systems for this transformation include iron(III) phosphate (B84403) in refluxing ethanol, which can provide yields of around 80-90%.

Below is a table summarizing the synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and 4-chloroaniline under different catalytic conditions.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CATAPAL 200 | Solvent-free | 60 | 0.75 | 87 | mdpi.comscispace.com |

| Iron(III) phosphate | Ethanol | 80-90 (reflux) | 6-8 | ~80-90 | |

| α-Amylase | Ethanol/Water | 60-80 | - | 65-75 |

Chemical Reactivity and Mechanistic Transformations of 2 4 Chlorophenyl 1h Pyrrole Scaffolds

Oxidative Transformations of the Pyrrole (B145914) Nucleus

The pyrrole ring within the 2-(4-chlorophenyl)-1H-pyrrole scaffold is susceptible to oxidation, a reaction that can lead to various oxidized derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to transform the pyrrole nucleus. Depending on the reaction conditions and the specific derivative, these transformations can yield products like pyrrole oxides or quinones. smolecule.com For instance, the oxidation of related pyrrole derivatives has been shown to produce corresponding pyrrole oxides. These oxidative pathways are crucial for introducing new functionalities and modifying the electronic properties of the core structure.

Reductive Pathways and Their Products

The reduction of this compound and its derivatives can proceed via different pathways, affecting either the pyrrole ring or appended functional groups. The aromatic pyrrole ring can be reduced to a non-aromatic pyrrolidine (B122466) ring using appropriate reducing agents. smolecule.com This transformation significantly alters the geometry and electronic nature of the heterocyclic core.

In cases of substituted pyrroles, such as those containing carboxylate groups, selective reductions are possible. For example, studies on pyrrole-2,5-dicarboxylates have demonstrated that reagents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce one of the two ester groups to a hydroxymethyl group. jst.go.jp This selectivity provides a method for controlled functional group manipulation without affecting the entire ring system. For derivatives with a cyano group, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can potentially reduce the nitrile to an amine.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring and Phenyl Moiety

The dual nature of the this compound scaffold allows for both electrophilic and nucleophilic substitution reactions. The pyrrole ring, being electron-rich, is prone to electrophilic attack, while the chlorine-substituted phenyl ring is a site for potential nucleophilic substitution. smolecule.com

Electrophilic substitution is a common reaction for introducing functional groups onto the pyrrole ring. smolecule.com Halogenation, in particular, has been demonstrated on derivatives of this compound. Research has shown that the C-5 position of the pyrrole ring can be effectively brominated. In one study, methyl 4-benzoyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate was treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield the corresponding 5-bromo product. rsc.org Similarly, 4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile can be prepared by reacting its non-brominated precursor with bromine in the presence of an oxidizing agent like hydrogen peroxide or potassium persulfate. google.com

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Ref |

| Methyl 4-benzoyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate | N-Bromosuccinimide (NBS) | DMF | 0°C to Room Temp, 2h | Methyl 5-bromo-4-benzoyl-3-(4-chlorophenyl)-1H-pyrrole-2-carboxylate | - | rsc.org |

| 2-(4-Chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile | Bromine, Hydrogen Peroxide | Ethanol/Methanol | Room Temp | 4-Bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile | 95% | google.com |

| 2-(4-Chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile | Bromine, Potassium Persulfate | THF | Room Temp | 4-Bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile | 96% | google.com |

On the other hand, the chlorine atom on the phenyl ring can be displaced by various nucleophiles. This nucleophilic aromatic substitution allows for the introduction of different functional groups, leading to a wide array of new derivatives. For instance, nucleophiles such as amines or thiols can react at this position, typically in the presence of a base.

Cyclization Reactions Leading to Fused Pyrrole Systems

The this compound scaffold can participate in various cyclization reactions to form fused polycyclic systems. These reactions are of great interest as they lead to complex molecular architectures often found in natural products and pharmacologically active compounds.

One such pathway involves the intramolecular cyclization of C(2)-alkylated pyrroles. For instance, methyl 2-oxo-4-phenyl-4-(1H-pyrrole-2-yl)butanoate esters, formed by the Michael addition of pyrrole to enones, can undergo self-cyclization upon heating to yield pyrrolizine derivatives. clockss.org This reaction proceeds through the intramolecular attack of the pyrrole nitrogen on the keto group. clockss.org

More complex fused systems can be synthesized through multicomponent reactions. A notable example is the synthesis of a 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This intricate structure was assembled in a one-pot process involving a Ugi-Zhu/aza-Diels-Alder cycloaddition sequence, starting from 4-chlorobenzaldehyde (B46862) among other reagents. bohrium.com Furthermore, fused pyrrole-2,3-diones can act as dienes in hetero-Diels-Alder reactions with cyanamides to construct fused 4H-1,3-oxazine rings. nih.gov

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of reactions involving the pyrrole scaffold is crucial for optimizing reaction conditions and designing new synthetic routes. While specific kinetic studies on this compound are not extensively detailed in the provided context, kinetic analysis of related pyrrole reactions offers valuable insights.

For example, the kinetics of the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes have been studied in detail. mdpi.com The reaction was found to proceed smoothly under solvent-free conditions, and the substituent effect on the aryl ring of the nitrostyrene (B7858105) was analyzed using the Hammett equation. This type of analysis helps to quantify the electronic effects of substituents on the reaction rate. mdpi.com In a study of a multicomponent reaction to form 2,3,4-trisubstituted 1H-pyrroles, it was observed that electron-withdrawing groups on the starting benzaldehyde, such as a nitro group, led to shorter reaction times and higher yields compared to electron-donating groups like a methoxy (B1213986) group. rsc.org This suggests that the electronic nature of substituents on the phenyl ring significantly influences the reaction kinetics.

Advanced Spectroscopic and Crystallographic Characterization in 2 4 Chlorophenyl 1h Pyrrole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(4-chlorophenyl)-1H-pyrrole in solution. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The spectrum is typically characterized by signals from the pyrrole (B145914) ring protons, the chlorophenyl ring protons, and the pyrrole N-H proton.

The protons on the pyrrole ring typically appear as multiplets in the aromatic region due to spin-spin coupling. The H5 proton, adjacent to the nitrogen, often appears as a triplet around 6.8-7.0 ppm. The H3 and H4 protons are also found in this region, with chemical shifts generally between 6.2 and 6.5 ppm. chemicalbook.comresearchgate.net The N-H proton of the pyrrole ring usually presents as a broad singlet at a lower field (further downfield), often in the range of 8.0-9.5 ppm, with its exact position and broadness being sensitive to solvent and concentration due to hydrogen bonding. hmdb.ca

The 4-chlorophenyl group exhibits a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets in the aromatic region (typically 7.2-7.8 ppm). The protons ortho to the chlorine atom are deshielded compared to the meta protons due to the halogen's electronegativity and anisotropic effects.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole N-H | 8.0 - 9.5 | broad singlet | - |

| Phenyl H (ortho to Cl) | ~7.4 | doublet | ~8.5 |

| Phenyl H (meta to Cl) | ~7.3 | doublet | ~8.5 |

| Pyrrole H5 | 6.8 - 7.0 | triplet | ~2.5 |

| Pyrrole H3 | 6.3 - 6.5 | multiplet | - |

| Pyrrole H4 | 6.2 - 6.4 | multiplet | - |

Note: Specific chemical shifts and coupling constants can vary based on the solvent and the magnetic field strength of the NMR instrument.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a single peak.

The carbon atoms of the pyrrole ring resonate in the range of 100-130 ppm. The C2 carbon, being attached to the electron-withdrawing chlorophenyl group, is typically the most downfield of the pyrrole carbons. The carbons of the chlorophenyl ring appear in the aromatic region between 125-140 ppm. The carbon atom directly bonded to the chlorine (C4') is significantly influenced by the halogen, while the carbon atom bonded to the pyrrole ring (C1') is also distinct as a quaternary carbon. Carbonyl carbons, if present in derivatives, would appear much further downfield, typically between 170-220 ppm. libretexts.orglibretexts.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C2 (Pyrrole) | ~130 - 135 |

| C5 (Pyrrole) | ~115 - 120 |

| C3 (Pyrrole) | ~110 - 115 |

| C4 (Pyrrole) | ~105 - 110 |

| C1' (Phenyl, attached to Pyrrole) | ~130 - 133 |

| C4' (Phenyl, attached to Cl) | ~132 - 135 |

| C2'/C6' (Phenyl) | ~128 - 130 |

| C3'/C5' (Phenyl) | ~125 - 128 |

Note: Assignments are predictive and based on typical chemical shift ranges for similar structures. oregonstate.edupdx.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A prominent, moderately sharp peak in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the pyrrole ring. Aromatic C-H stretching vibrations from both the pyrrole and phenyl rings are observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. A strong absorption band in the fingerprint region, typically around 1090-1100 cm⁻¹, can be attributed to the C-Cl stretching vibration.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrole) | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | ~1300 - 1350 | Medium |

| C-Cl Stretch | 1090 - 1100 | Strong |

Note: The table reflects expected absorption ranges based on characteristic functional group frequencies. nist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) confirms the molecular weight.

For this compound (C₁₀H₈ClN), the molecular ion peak is expected at an m/z corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments: a peak at M⁺· and another peak at [M+2]⁺· with an intensity ratio of roughly 3:1. uab.edu

The fragmentation of the molecular ion is energetically driven and can lead to the formation of more stable ions. chemguide.co.ukuni-saarland.de Common fragmentation pathways for 2-arylpyrroles may include the cleavage of the bond between the pyrrole and phenyl rings, or the loss of small neutral molecules like HCl or HCN. The presence of the aromatic rings leads to a relatively stable molecular ion. nih.govwhitman.edu

| Ion/Fragment | Formula | Significance |

| [M]⁺· and [M+2]⁺· | [C₁₀H₈ClN]⁺· | Molecular ion peak, confirms molecular weight and presence of one chlorine atom. |

| [M-Cl]⁺ | [C₁₀H₈N]⁺ | Loss of a chlorine radical. |

| [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| [C₄H₄N]⁺ | [C₄H₄N]⁺ | Pyrrole cation fragment. |

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.govproteopedia.org This technique yields accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

A crystallographic study of this compound would reveal the planarity of the individual pyrrole and chlorophenyl rings. A key parameter of interest is the dihedral angle between the planes of these two rings. Steric hindrance between the rings typically forces a non-planar conformation. This twist angle is crucial for understanding the extent of electronic conjugation between the two aromatic systems. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds involving the pyrrole N-H group or π-π stacking between aromatic rings, which govern the solid-state architecture. nih.govnih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with its conjugated aromatic system. Pyrrole itself exhibits absorption bands in the UV region. researchgate.netnist.gov The presence of the conjugated 4-chlorophenyl substituent causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted pyrrole. The spectrum is expected to show strong absorption maxima (λmax) in the ultraviolet range, reflecting the extended π-electron system across both rings. The position of these maxima can be influenced by the solvent polarity.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 1h Pyrrole

Density Functional Theory (DFT) Studies of Molecular Structure and Vibrational Frequencies

No specific studies detailing DFT calculations to optimize the molecular structure (bond lengths, bond angles) or to compute the vibrational frequencies (IR/Raman spectra) of 2-(4-Chlorophenyl)-1H-pyrrole were found. Such studies are fundamental for confirming the ground-state geometry and understanding the vibrational modes of a molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

There is no available research that reports on the Frontier Molecular Orbital analysis of this compound. Consequently, data for its Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the resulting energy gap, and other chemical reactivity descriptors (like electronegativity, chemical hardness, and global electrophilicity index) are not published.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential map for this compound, which is crucial for identifying electrophilic and nucleophilic sites and predicting intermolecular interactions, has not been published in the scientific literature.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

No computational studies predicting or analyzing the nonlinear optical properties (such as polarizability and first-order hyperpolarizability) of this compound could be located. This information is key to assessing a molecule's potential for applications in optoelectronics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics simulation studies for this compound. Such simulations would provide insights into the molecule's conformational flexibility, stability over time, and its interaction with solvents or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

While pyrrole (B145914) derivatives are often included in QSAR studies, no specific QSAR models where this compound is a key compound for predicting a specific biological activity could be identified.

Molecular Docking Studies for Ligand-Target Binding Mechanisms

No molecular docking studies featuring this compound as a ligand to investigate its binding mechanism with a specific biological target (e.g., a protein or enzyme) were found in the available literature.

Solvent Effects on Spectroscopic and Electronic Properties of this compound

Computational and experimental studies on similar aryl-substituted pyrrole derivatives suggest that the spectroscopic and electronic properties of this compound would likely be influenced by the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when it is dissolved in different solvents. These changes are typically observed in the absorption and emission spectra of a compound and are indicative of the differential solvation of the ground and excited electronic states.

Theoretical investigations on related heterocyclic compounds often employ quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT), to predict the electronic transitions and the effect of solvents. These computational models can simulate the solvent environment, often using a polarizable continuum model (PCM), to estimate the shifts in absorption and fluorescence maxima. Such studies on analogous molecules indicate that an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift in the spectral bands, depending on the change in the dipole moment of the molecule upon electronic excitation.

For a molecule like this compound, the electronic transitions are expected to be of a π → π* character. The interaction of the solvent with the molecule's ground and excited states can alter the energy gap between these states. For instance, if the excited state is more polar than the ground state, an increase in solvent polarity would be expected to stabilize the excited state more than the ground state, resulting in a bathochromic shift in the emission spectrum.

While specific data for this compound is not available, the following tables illustrate the type of data that would be generated in a typical experimental and computational study on solvent effects.

Table 1: Hypothetical Experimental Spectroscopic Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |

| n-Hexane | 1.88 | Data Not Available | Data Not Available | Data Not Available |

| Toluene | 2.38 | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | 8.93 | Data Not Available | Data Not Available | Data Not Available |

| Acetone | 20.7 | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile (B52724) | 37.5 | Data Not Available | Data Not Available | Data Not Available |

| Methanol | 32.7 | Data Not Available | Data Not Available | Data Not Available |

| Water | 80.1 | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Computationally Predicted Electronic Properties of this compound in Different Solvents

| Solvent | Calculated λ_abs [nm] | Oscillator Strength (f) | Ground State Dipole Moment (μ_g) [Debye] | Excited State Dipole Moment (μ_e) [Debye] |

| Gas Phase | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| n-Hexane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Water | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In the absence of direct research on this compound, a detailed analysis of its solvatochromic behavior remains speculative. Further experimental and computational studies are required to elucidate the specific interactions between this compound and various solvent environments and to quantify the resulting effects on its spectroscopic and electronic properties.

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 1h Pyrrole Derivatives

Impact of Chloro-Phenyl Substitution Position and Other Substituents on Biological Efficacy

The position of the chloro substituent on the phenyl ring and the presence of other functional groups are critical determinants of the biological efficacy of 2-aryl-pyrrole derivatives. The 4-chloro substitution is a common feature in many biologically active pyrrole (B145914) compounds, suggesting its importance for target interaction.

Research into related 2-aryl-substituted pyrrole compounds has shown that the nature and position of substituents on the phenyl ring profoundly affect activity. For instance, in a series of 1,5-diaryl pyrrole derivatives, compounds bearing a 4-chlorophenyl group at the C2 position of the pyrrole were investigated for their neuroprotective effects. The efficacy of these compounds was further modulated by substituents on a second phenyl ring attached to the pyrrole nitrogen (N1). For example, a trifluoromethoxy or methoxy (B1213986) group on the N1-phenyl ring influenced the compound's ability to control lipid peroxidation and suppress inflammatory pathways. brieflands.com

While direct SAR studies systematically comparing the 2-chloro, 3-chloro, and 4-chloro positions on the phenyl ring of this specific pyrrole scaffold are not extensively detailed in the available literature, broader SAR principles indicate that such positional changes significantly alter the electronic properties and steric profile of the molecule. These changes, in turn, affect how the molecule fits into a receptor's binding pocket and its ability to form key interactions.

Table 1: Influence of N1-Aryl Substituents on Neuroprotective Activity of 2-(4-Chlorophenyl)-5-methyl-1H-pyrrole Derivatives

| Compound ID | N1-Substituent | Observed Effect | Reference |

|---|---|---|---|

| Compound A | 1-(4-(trifluoromethoxy)phenyl) | Inhibited apoptosis by controlling lipid peroxidation; suppressed COX-2/PGE2 pathway. | brieflands.com |

| Compound B | 1-(4-methoxyphenyl) | Inhibited apoptosis by controlling lipid peroxidation; did not act via COX-2/PGE2 pathway. | brieflands.com |

Rational Design of Derivatives Based on SAR Insights

SAR findings are instrumental in the rational design of new derivatives with improved potency and selectivity. researchgate.netnih.gov By identifying the molecular features essential for biological activity, medicinal chemists can strategically modify the lead compound, 2-(4-chlorophenyl)-1H-pyrrole, to enhance its therapeutic profile. mdpi.com

For example, SAR studies on pyrrole-based metallo-β-lactamase (MBL) inhibitors revealed that the N-benzyl side chain was important for inhibitory potency. nih.gov This insight allows for the rational design of new analogs of this compound where the N-H group is substituted with various aralkyl groups to probe for improved activity. Similarly, if a particular substituent is found to be metabolically unstable, it can be replaced with a more robust alternative without compromising the key interactions required for efficacy. acs.org

The process of rational design often involves a multidisciplinary approach combining computational modeling, structural analysis, and chemical synthesis. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com This approach was successfully used in the design of tropane-based compounds and 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, demonstrating its applicability to heterocyclic scaffolds. researchgate.netmdpi.com

Influence of Pyrrole Ring Substituents on Biological Target Interactions

Substituents on the pyrrole ring itself play a pivotal role in modulating the interaction with biological targets. The size, shape, and electronic nature of these groups can fine-tune the compound's affinity and selectivity.

A SAR study on a series of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives demonstrated that the vicinal 4,5-diphenyl groups were crucial for potent inhibitory activity against metallo-β-lactamases. nih.gov This suggests that bulky hydrophobic groups at these positions on the this compound scaffold could be beneficial for certain targets. The study also highlighted the importance of the 3-carbonitrile group, indicating that an electron-withdrawing group at this position is a key pharmacophoric feature. nih.gov

In another study focused on COX inhibitors, substitutions at the C5 position of the pyrrole ring with groups like methyl were found to be compatible with activity. nih.gov Furthermore, the introduction of an ethoxycarbonyl group at the C3 position and an alkanoate group at the N1 position led to compounds with significant inhibitory potential against both COX-1 and COX-2. nih.gov These findings underscore the significant impact of pyrrole ring decorations on biological function.

Table 2: General Influence of Pyrrole Ring Substituents on Activity

| Position | Substituent Type | General Impact on Activity | Reference |

|---|---|---|---|

| N1 | Substituted Phenyl, Alkanoates | Modulates activity and pathway selectivity; can improve potency. | brieflands.comnih.gov |

| C3 | Carbonitrile, Carboxylates | Often crucial for potency; acts as a key interacting group. | nih.govnih.gov |

Correlation of Specific Functional Groups with Biological Potency

Carbonitrile: The carbonitrile group (-C≡N) is a significant contributor to biological activity in many heterocyclic compounds. In a series of pyrrole-based MBL inhibitors, the 3-carbonitrile group was identified as a critical feature for potency. nih.gov Its linear geometry and electron-withdrawing nature can facilitate specific interactions within a receptor active site.

Trifluoromethyl: The trifluoromethyl group (-CF3) is often used as a bioisostere for a methyl group. Its strong electron-withdrawing properties and lipophilicity can enhance metabolic stability and cell membrane permeability. The introduction of trifluoromethylated groups into pyrrole scaffolds has been a strategy in the development of compounds with a range of pharmacological activities. researchgate.net

Halogens: Halogens, such as the chloro group in the parent compound, are crucial for activity. They can participate in halogen bonding, a specific type of non-covalent interaction, and increase the lipophilicity of the molecule, which can improve binding to hydrophobic pockets in target proteins.

Carboxylates: Carboxylate groups (-COO⁻) or their ester forms (-COOR) can act as hydrogen bond acceptors and can form ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding site. In studies of pyrrole-based COX inhibitors, an ethoxycarbonyl group was a key part of the active pharmacophore. nih.gov

Analysis of Hydrophobic and Hydrogen Bonding Interactions in Receptor Binding

The binding of this compound derivatives to their biological targets is governed by a combination of intermolecular forces, with hydrophobic interactions and hydrogen bonds being paramount. nih.gov

Hydrophobic Interactions: These interactions are a primary driving force for drug-receptor binding, particularly for molecules with significant nonpolar surfaces. core.ac.uknih.gov The 4-chlorophenyl group and any other aryl or alkyl substituents on the pyrrole scaffold contribute to the molecule's hydrophobicity. These nonpolar moieties are driven to associate with hydrophobic pockets in the target protein, releasing ordered water molecules and resulting in a favorable entropic contribution to the binding energy. core.ac.uk

Hydrogen Bonding: Hydrogen bonds provide specificity and directionality to ligand-receptor interactions. researchgate.net The N-H group of the pyrrole ring is a classic hydrogen bond donor. Carbonyl or carboxylate groups substituted on the ring can act as potent hydrogen bond acceptors. mdpi.com For example, in pyrrole-2-carboxylate derivatives, the N-H proton and the carbonyl oxygen are key sites for forming hydrogen bonds that can stabilize the molecule within a crystal lattice or a receptor active site. mdpi.com Computational docking studies on various enzyme inhibitors have repeatedly shown that a combination of optimized hydrophobic interactions and specific hydrogen bonds is essential for high binding affinity and biological activity. nih.gov

Comparative SAR Studies with Analogous Pyrrole Scaffolds

To better understand the unique SAR of the this compound scaffold, it is useful to compare it with analogous heterocyclic structures. Pyrrole is a privileged structure in medicinal chemistry, and numerous analogs have been developed. researcher.life

For instance, phenylpyrazole derivatives have also been explored as anti-HIV agents. nih.gov SAR studies on this scaffold revealed that replacing a diazenyl linker with an aminomethylene group improved activity, and optimization of substituents on both the pyrazole (B372694) and phenyl rings led to more potent compounds. nih.gov Comparing the SAR of phenylpyrazoles with phenylpyrroles can reveal subtle differences in the preferred geometry and electronic requirements for a given target.

Biological Activities and Mechanistic Pathways of 2 4 Chlorophenyl 1h Pyrrole and Its Derivatives

Antimicrobial Research Applications

Derivatives of the 2-(4-Chlorophenyl)-1H-pyrrole scaffold are being investigated for their potential to combat a variety of microbial infections. Research has explored their efficacy against bacteria, fungi, and the causative agent of tuberculosis, Mycobacterium tuberculosis.

Antibacterial Efficacy and Spectrum of Activity

The antibacterial potential of pyrrole (B145914) derivatives has been a subject of extensive research. Studies on various substituted pyrroles have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria.

For instance, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives were evaluated for their in vitro antibacterial activity. The results indicated that these compounds generally possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing no inhibitory effect on Gram-negative bacteria like Escherichia coli, Pseudomonas fluorescens, and Salmonella typhimurium. nih.gov The introduction of weakly electron-deficient halogens to the structure did not significantly alter the antibacterial spectrum. nih.gov

Another study on 1,5-diarylpyrroles highlighted their activity against drug-resistant ESKAP bacteria, with a particular emphasis on Gram-positive strains. researchgate.net Some tetra-substituted pyrroles have also shown promising activity against both E. coli and S. aureus. researchgate.net

While these studies provide a foundation for the antibacterial potential of the pyrrole core, specific data on the antibacterial spectrum of this compound derivatives remains an area for more focused investigation. The existing research on related structures, however, suggests that derivatives of this compound could be promising candidates for further development as antibacterial agents, particularly against Gram-positive pathogens.

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus | Moderate to excellent inhibition | nih.gov |

| 1,2,3,4-tetrasubstituted pyrroles | Bacillus cereus | Moderate to excellent inhibition | nih.gov |

| 1,2,3,4-tetrasubstituted pyrroles | Escherichia coli | No inhibition | nih.gov |

| 1,5-Diarylpyrroles | ESKAP Gram-positive bacteria | Active | researchgate.net |

| Tetra-substituted pyrroles | Escherichia coli | Promising activity | researchgate.net |

Antifungal Properties, including Candida Species

In addition to their antibacterial effects, pyrrole derivatives have demonstrated significant antifungal properties. The five-membered heterocyclic pyrrole ring is a key structural feature in several antifungal agents.

Research into dichlorophenyl-1H-pyrrol-2-yl-1H-imidazol-1-ylmethane derivatives, which bear a structural resemblance to the this compound core, has shown activity against Candida albicans and other Candida species. When tested in vitro, some of these derivatives were found to be two to four times less active than established antifungal drugs like miconazole, bifonazole, and ketoconazole. researchgate.net

The incorporation of a 4-hydroxyphenyl ring into certain pyrrole structures has been identified as a key feature for potent activity against C. albicans. researchgate.net This suggests that strategic modifications to the this compound scaffold could enhance its antifungal efficacy.

Fused pyrrole systems have also been synthesized and evaluated for their antifungal potential. These compounds have shown inhibitory effects against important human pathogens, including C. albicans. nih.gov The broad-spectrum antifungal activity of naturally occurring pyrroles like pyrrolnitin and fludioxonil (B1672872) further underscores the potential of this chemical class in developing new antifungal therapies. nih.gov

Table 2: Antifungal Activity of Selected Pyrrole Derivatives against Candida albicans

| Compound/Derivative Class | Antifungal Activity Metric | Result | Reference |

|---|---|---|---|

| Dichlorophenylpyrrylimidazolylmethane derivatives | Comparison to standards | 2-4 times less active than miconazole | researchgate.net |

| Pyrrole derivative with 4-hydroxyphenyl ring | Potency | Potent activity | researchgate.net |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The global health threat of tuberculosis, particularly the rise of multidrug-resistant strains, has spurred the search for novel antitubercular agents. Pyrrole derivatives have emerged as a promising class of compounds in this area.

The caseinolytic protease (ClpP1P2) complex is essential for protein homeostasis in Mycobacterium tuberculosis and is considered a viable target for new antitubercular drugs. nih.gov A series of novel pyrrole derivatives have been designed and synthesized as potential inhibitors of this protease. derpharmachemica.com

Among these, a particularly promising compound, ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride, exhibited significant anti-mycobacterial activity with a Minimum Inhibitory Concentration (MIC) value of 5 µM against the M. tuberculosis H37Ra strain. derpharmachemica.com This finding highlights the potential of the this compound scaffold as a basis for the development of potent ClpP1P2 inhibitors. The discovery of these pyrrole-based inhibitors was guided by a combination of virtual high-throughput screening and in vitro assays. derpharmachemica.com

Table 3: Antitubercular Activity of a 1-(4-chlorophenyl)pyrrole Derivative

| Compound | Target Strain | MIC Value | Reference |

|---|

DNA gyrase is a well-established target for antibacterial drugs, and its inhibition disrupts DNA replication, leading to bacterial cell death. Pyrrolamides, a class of compounds containing the pyrrole moiety, have been identified as novel inhibitors of DNA gyrase. nih.gov These compounds bind to the ATP pocket of the GyrB subunit of the enzyme. nih.gov

While specific studies on the DNA gyrase inhibitory activity of this compound derivatives are not extensively documented, the proven efficacy of other pyrrole-containing compounds against this target suggests a potential avenue for investigation. The development of N-phenylpyrrolamides has led to compounds with low nanomolar IC50 values against E. coli DNA gyrase and submicromolar activity against topoisomerase IV from both E. coli and S. aureus. nih.gov This indicates that the pyrrole scaffold is a viable starting point for designing new DNA gyrase inhibitors.

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway and is the primary target of the frontline antitubercular drug isoniazid (B1672263). nih.gov The discovery of direct inhibitors of InhA is a key strategy to overcome isoniazid resistance.

Pyrrole-containing compounds have been investigated as potential InhA inhibitors. For example, pyrrolidine (B122466) carboxamides have been identified as a novel class of potent InhA inhibitors. researchgate.net While direct evidence for the inhibition of InhA by this compound derivatives is limited in the reviewed literature, the established role of other pyrrole-based scaffolds as InhA inhibitors provides a strong rationale for exploring this specific chemical class for this target. The development of such direct inhibitors would be a significant step forward in combating drug-resistant tuberculosis.

Anticancer Research Perspectives

The pyrrole nucleus is a privileged scaffold in the design of antineoplastic agents, and derivatives of this compound are no exception. cancer.govresearchgate.net These compounds can target various hallmarks of cancer cells, leading to the inhibition of their growth and survival. cancer.gov Research has focused on elucidating the mechanisms through which these molecules exert their anticancer effects, with several key pathways being identified. researchgate.netnih.gov

Inhibition of Cancer Cell Growth and Proliferation

Derivatives of 1H-pyrrole have demonstrated significant cytotoxic effects against a range of cancer cell lines. researchgate.net The structure-activity relationship (SAR) studies indicate that the substitution pattern on the pyrrole ring and the aryl group is crucial for activity. For instance, the presence of a 4-chlorophenyl group is a common feature in many biologically active pyrrole compounds. The anticancer activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell growth and proliferation. nih.gov

DNA Synthesis Inhibition Mechanisms

A class of pyrrole-containing compounds, known as pyrrole-imidazole (Py-Im) polyamides, are synthetic molecules designed to bind to the minor groove of DNA with high affinity and sequence specificity. nih.govnih.gov This binding can interfere with the interaction of DNA with essential proteins, such as transcription factors and DNA polymerases, which are critical for DNA replication and gene expression. nih.govmdpi.com By occupying specific sites in the DNA minor groove, these polyamides can allosterically alter the DNA structure, thereby inhibiting the binding of major-groove-binding proteins that are essential for transcription. nih.govnih.gov This targeted interference with DNA-protein interactions represents a potential mechanism for inhibiting DNA synthesis and, consequently, halting the proliferation of cancer cells. nih.gov

Tubulin Polymerization Inhibition and Cell Cycle Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target in cancer therapy. nih.gov Several pyrrole derivatives have been identified as inhibitors of tubulin polymerization. nih.gov These agents can bind to tubulin, disrupting the dynamic equilibrium between polymerization and depolymerization of microtubules. nih.gov This interference prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. mdpi.com The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase. cnr.it Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in the cancer cells. mdpi.comcnr.it

Activity against Specific Human Cancer Cell Lines (e.g., MCF-7, melanoma)

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. Notably, certain 1H-pyrrole derivatives have shown promising activity against the MCF-7 human breast cancer cell line. researchgate.net For example, a derivative bearing a 4-bromophenyl substituent at the third position of the pyrrole ring exhibited an IC50 value of 1.81 μM against MCF-7 cells. researchgate.net In the context of melanoma, structurally related compounds have also demonstrated significant anticancer effects. cnr.itmdpi.com Although not direct derivatives, hydroxylated biphenyl (B1667301) compounds, which share some structural similarities, have shown potent activity against melanoma cell lines by inducing G2/M cell cycle arrest and apoptosis. cnr.it

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Gold porphyrin linked to malonate diamine platinum complex with CyDA ligand | MCF-7 (Human Breast Cancer) | 1.81 µM |

| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 µM |

| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 µM |

Anti-inflammatory and Analgesic Properties

Pyrrole-based structures are integral to a number of nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of this scaffold in developing agents with anti-inflammatory and analgesic properties. researchgate.netnih.gov Research into derivatives of this compound has explored their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. unina.it

Cyclooxygenase (COX) Inhibition Research, particularly COX-2 Selectivity

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, an enzyme isoform that is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins (B1171923). nih.govmedcentral.com Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with common side effects like gastrointestinal toxicity. medcentral.comnih.gov Consequently, there is significant interest in developing selective COX-2 inhibitors.

Derivatives of this compound have been investigated as potential selective COX-2 inhibitors. mdpi.comnih.gov For instance, compound 3f, identified as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was structurally inspired by the selective COX-2 inhibitor celecoxib. researchgate.netmdpi.comnih.gov In a carrageenan-induced paw edema model in rats, this compound demonstrated potent anti-inflammatory activity, significantly reducing edema. nih.gov Further studies in a lipopolysaccharide (LPS)-induced systemic inflammation model showed that repeated treatment with compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. nih.gov Other research on different classes of pyrrole derivatives has also identified compounds with significant selectivity for COX-2 over COX-1. unina.it For example, a nitrile-substituted pyrrole derivative was found to be 38.8-fold more selective towards COX-2. unina.it This focus on COX-2 selectivity aims to develop new anti-inflammatory agents with improved therapeutic profiles. nih.govmedbullets.com

| Compound Type | Selectivity (Fold more selective for COX-2 vs. COX-1) |

|---|---|

| Aldehyde-substituted pyrrole (1c) | 4.8 |

| Oxime-substituted pyrrole (2c) | 9.3 |

| Nitrile-substituted pyrrole (3b) | 38.8 |

Prostaglandin (B15479496) H Synthase Pathway Modulation

Prostaglandin H synthase (PGHS), also known as cyclooxygenase (COX), is a key enzyme in the biosynthetic pathway of prostaglandins from arachidonic acid. nih.govmdpi.com This pathway is central to inflammation and pain signaling. The enzyme possesses both cyclooxygenase and peroxidase activities, converting arachidonic acid first to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2). nih.govplos.org PGH2 serves as the precursor for various other prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2). researchgate.net

Derivatives of this compound have been identified as modulators of this pathway. Specifically, certain 1,5-diaryl pyrrole derivatives have demonstrated the ability to suppress the COX-2/PGE2 pathway. researchgate.net In a study examining the neuroprotective effects of these compounds, two derivatives, 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole (Compound A) and 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole (Compound C), were found to likely exert their anti-inflammatory effects by inhibiting this pathway. researchgate.net The accumulation of PGE2 is known to promote inflammation and contribute to reactive oxygen species (ROS) production, linking this pathway to the broader oxidative stress context seen in neurodegenerative diseases. researchgate.net By inhibiting the COX-2/PGE2 pathway, these pyrrole derivatives can reduce inflammation, a mechanism that contributes to their neuroprotective properties. researchgate.net

Antioxidant and Neuroprotective Effects

The dual properties of pyrrole derivatives as both antioxidant and neuroprotective agents have been a significant area of investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a major contributor to neurodegenerative diseases. researchgate.netmedchemexpress.com Pyrrole-containing compounds have shown promise in mitigating the cellular damage caused by oxidative stress. nih.govnih.govmdpi.com

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can damage cellular components like DNA, proteins, and lipids. researchgate.netresearchgate.net The pyrrole nucleus appears to be a key feature for antioxidant activity, with evidence suggesting that pyrroles can originate from the fragmentation of regulatory heme by ROS. nih.gov

Neuroprotection against Induced Neurotoxicity Models (e.g., 6-hydroxydopamine)

The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in research to create experimental models of Parkinson's disease, as it selectively destroys dopaminergic neurons, partly through the induction of severe oxidative stress. researchgate.netmedchemexpress.com Several derivatives of this compound have demonstrated significant neuroprotective effects in these 6-OHDA-induced neurotoxicity models. researchgate.netmdpi.com

In studies using PC12 and SH-SY5Y cell lines, as well as isolated rat brain synaptosomes, pre-treatment with specific pyrrole derivatives provided protection against 6-OHDA-induced cell death. researchgate.netnih.govnih.gov For example, compounds such as 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole and 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole were effective in preserving cell viability when exposed to the neurotoxin. researchgate.net These findings suggest that these compounds can interfere with the pathological cascade initiated by 6-OHDA, highlighting their potential as therapeutic agents for neurodegenerative disorders. researchgate.net

Modulation of Lipid Peroxidation Processes

Lipid peroxidation is a destructive process where free radicals attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. This process is a hallmark of oxidative stress and results in the formation of harmful secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).

Pyrrole derivatives have been shown to inhibit lipid peroxidation. researchgate.net In studies involving 6-OHDA-induced toxicity, pre-treatment with 1,5-diaryl pyrrole derivatives led to a reduction in lipid peroxidation, which in turn inhibited apoptosis. researchgate.net The antioxidant activity of these pyrrole structures is confirmed by reports of reduced levels of MDA in inflamed tissues treated with pyrrolic derivatives. researchgate.net By controlling lipid peroxidation, these compounds not only protect the structural integrity of cell membranes but also curb the propagation of further ROS production. researchgate.net

Enzyme Inhibition Beyond Antimicrobial Targets

While many heterocyclic compounds are explored for their antimicrobial properties, the therapeutic potential of this compound and its analogues extends to other critical enzyme systems involved in human diseases. One such target is Dihydrofolate Reductase (DHFR), an enzyme crucial for cell proliferation.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govmedchemexpress.com Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for anticancer and anti-inflammatory therapies. nih.gov While research has not specifically focused on this compound itself as a DHFR inhibitor, a closely related class of compounds, pyrrolo[2,3-d]pyrimidines, has been extensively studied for this activity. nih.gov These compounds, which feature a pyrrole ring fused to a pyrimidine (B1678525) ring, are considered nonclassical antifolates. nih.gov The well-known antifolate drug Pemetrexed, for instance, is built upon a pyrrolo[2,3-d]pyrimidine core.

Studies on various substituted 2,4-diaminopyrrolo[2,3-d]pyrimidines have revealed potent inhibitory activity against DHFR from pathogenic sources like Toxoplasma gondii (tgDHFR) as well as mammalian sources. nih.gov The biological activity of these compounds underscores the potential of the pyrrole scaffold as a foundational structure for designing effective DHFR inhibitors.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| Compound 23 (a C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidine) | Toxoplasma gondii DHFR (tgDHFR) | Two-digit nanomolar range | 9.6-fold for tgDHFR over rat liver DHFR |

| DHFR-IN-4 (a quinazoline-based inhibitor) | DHFR | 123 nM | Also inhibits EGFR (246 nM) and HER2 (357 nM) |

| Piritrexim | Pneumocystis carinii DHFR | 0.038 µM | Potent against multiple pathogenic DHFRs |

| Piritrexim | Toxoplasma gondii DHFR | 0.011 µM | Potent against multiple pathogenic DHFRs |

| Trimetrexate | Human DHFR | 4.74 nM | Also potent against T. gondii DHFR |

| Trimetrexate | Toxoplasma gondii DHFR | 1.35 nM | Also potent against human DHFR |

This table presents inhibitory data for various DHFR inhibitors, including a pyrrolo[2,3-d]pyrimidine derivative, to provide context for the potential activity of pyrrole-based compounds. Data sourced from multiple studies. nih.govresearchgate.net

Metallo-β-lactamase (MBL) Inhibition (IMP-1, CphA, AIM-1)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.gov The inhibition of these enzymes is a critical area of research to combat antibiotic resistance. researchgate.netnih.gov MBLs are categorized into three subclasses: B1, B2, and B3. nih.gov IMP-1 is a notable subclass B1 MBL, CphA from Aeromonas hydrophila is a subclass B2 MBL, and AIM-1 is a subclass B3 MBL. nih.govnih.govnih.gov

While the broader family of pyrrole-containing compounds has been investigated for various biological activities, current research on MBL inhibition has largely focused on other chemical scaffolds. For instance, studies have identified thioester derivatives and succinic acid derivatives as inhibitors of IMP-1. nih.govnih.gov Similarly, pyridine (B92270) carboxylates have been reported as competitive inhibitors of CphA. nih.govnih.gov

A thorough review of existing scientific literature reveals a lack of specific research data on the inhibitory activity of this compound or its direct derivatives against the specific MBLs IMP-1, CphA, and AIM-1. Consequently, there are no available findings or data tables to present regarding the mechanistic pathways or inhibitory concentrations of this particular compound family against these specified enzymes. Research in this area is currently centered on alternative molecular structures.

Insecticidal Activity Research and Target Pest Efficacy (e.g., Spodoptera littoralis)

Derivatives of this compound have been synthesized and evaluated for their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. Research has demonstrated that certain novel pyrrole derivatives exhibit notable insecticidal properties.

In one study, a series of new pyrrole derivatives were prepared and tested against the 2nd and 4th instar larvae of S. littoralis. The results, measured after 72 hours of treatment, indicated that the insecticidal activity of these compounds ranged from low to high when compared to the commercial insecticide Dimilin. The median lethal concentration (LC₅₀), a measure of a substance's toxicity, was calculated for each compound.

The findings revealed that compounds containing both acetohydrazide and cyano groups within their structure were particularly effective against both larval stages. Specifically, compounds 6a , 7a , and 8c showed promising insecticidal activity against the 2nd instar larvae, with compound 7a being the most active among all the synthesized derivatives.

The table below summarizes the insecticidal efficacy of selected this compound derivatives against S. littoralis larvae.

| Compound | Target | LC₅₀ (ppm) after 72h |

|---|---|---|

| Compound 3c | 2nd Instar Larvae | 5.883 |

| Compound 6a | 2nd Instar Larvae | 0.5707 |

| Compound 7a | 2nd Instar Larvae | 0.1306 |

| Compound 8c | 2nd Instar Larvae | 0.9442 |

| Dimilin (Reference) | 4th Instar Larvae | 66.670 - 154.471 |

These results underscore the potential of developing new and effective insecticidal agents based on the this compound scaffold for integrated pest management programs.

Molluscicidal and Marine Antifoulant Applications

Arylpyrrole derivatives, including those based on the this compound structure, have been investigated for their potent activity as molluscicides and marine antifoulants, offering alternatives to traditional, more ecologically harmful agents.

In the context of molluscicidal activity, research has focused on controlling snail populations that act as intermediate hosts for parasites, such as Oncomelania hupensis, the host for Schistosoma japonicum. One study synthesized and tested a series of arylpyrrole derivatives, identifying 4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (Compound 6) as the most potent. This compound demonstrated significant molluscicidal activity against adult O. hupensis, with its efficacy increasing over time. The mechanism of action was linked to the disruption of energy metabolism, evidenced by a reduction in adenosine (B11128) triphosphate (ATP) levels in the snails upon exposure.

The table below presents the molluscicidal activity of this key derivative.

| Compound | Target Organism | Exposure Time | LC₅₀ (mg/L) |

|---|---|---|---|

| 4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Adult Oncomelania hupensis | 24h | 0.27 |

| 48h | 0.19 | ||

| 72h | 0.13 |

In the realm of marine applications, a closely related compound, 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile , commercially known as Tralopyril or Econea, is utilized as a biocidal agent in antifouling paints. wa.gov This compound was developed as a more environmentally friendly alternative to organotin compounds. wa.gov It effectively controls the attachment of a wide array of fouling organisms to underwater surfaces such as boat hulls. wa.govepo.org Its efficacy extends to barnacles, algae, diatoms, hydroids, bryozoa, and tubeworms. wa.govepo.org The use of such arylpyrrole compounds represents a significant advancement in creating antifoulant compositions that are free of heavy metals. epo.org

Medicinal Chemistry Applications and Therapeutic Potential

Development as Lead Structures for Drug Discovery and Optimization

The 2-(4-chlorophenyl)-1H-pyrrole moiety serves as a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets. This versatility has positioned it as a crucial lead structure in the quest for new drugs. Medicinal chemists utilize this core to generate libraries of derivative compounds, systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

The presence of the 4-chlorophenyl group is particularly noteworthy. This substituent can influence the molecule's reactivity and its interactions with biological targets by conferring specific electronic and steric properties. ontosight.ai For instance, derivatives of this core structure have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.ai The pyrrole (B145914) ring itself, a five-membered aromatic heterocycle containing nitrogen, is a common feature in many biologically active natural products and synthetic drugs. mdpi.com This inherent bioactivity makes the this compound scaffold an attractive starting point for drug discovery campaigns.

Precursors for Novel Pharmaceutical Agents

Beyond its role as a lead structure, this compound is a key precursor and building block in the synthesis of more complex pharmaceutical agents. lookchem.com Its chemical structure allows for various modifications, enabling the creation of diverse molecules with potential therapeutic applications. lookchem.com

For example, the synthesis of novel pyrrole derivatives with potential anti-tubercular activity has been a significant area of research. In one study, a series of pyrrole derivatives were designed and synthesized based on a hit compound identified through virtual screening. One of the most promising compounds, ethyl 1-(4-chlorophenyl)-4-(((2-fluorophenethyl)amino)methyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate hydrochloride, exhibited significant activity against Mycobacterium tuberculosis. nih.gov This highlights how the this compound core can be elaborated into potent and specific therapeutic agents.

Similarly, this precursor is utilized in the development of agents targeting other diseases. Research has shown its use in creating compounds with potential as anticancer agents. For instance, derivatives have been designed as inhibitors of Bcl-2 and Bcl-xL, which are key regulators of apoptosis and are attractive targets for cancer therapy. nih.gov

Rational Design of Novel Therapeutic Agents Targeting Specific Diseases

The principles of rational drug design are heavily applied to the this compound scaffold to create targeted therapies. By understanding the structure of a biological target, such as an enzyme or receptor, medicinal chemists can design molecules that specifically interact with it, leading to a desired therapeutic effect.